molecular formula C9H13N3O2 B8814283 6-Methyl-2-(propylamino)pyrimidine-4-carboxylic acid

6-Methyl-2-(propylamino)pyrimidine-4-carboxylic acid

Cat. No. B8814283
M. Wt: 195.22 g/mol
InChI Key: XMDVFSJYNWDNDH-UHFFFAOYSA-N
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Patent
US08299086B2

Procedure details

A solution of 2-chloro-6-methylpyrimidine-4-carboxylic acid (100 mg, 0.58 mmol) and propylamine (0.48 mL) in dioxane (1 mL) is stirred at 70° C. for 18 h. The reaction mixture is concentrated and purified by prep. HPLC (X-Bridge) to give 6-methyl-2-propylamino-pyrimidine-4-carboxylic acid (81 mg) as a yellow crystalline solid; LC-MS: tR=0.56 min, [M+H]+=196.08; 1H NMR (D6-DMSO): δ 0.89 (t, J=7.3 Hz, 3H), 1.53 (m, 2H), 2.32 (s, 3H), 3.25 (m, 2H), 6.92 (s, 1H), 7.36 (s br, 1H), 13.2 (s br, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[C:4]([CH3:11])[N:3]=1.[CH2:12]([NH2:15])[CH2:13][CH3:14]>O1CCOCC1>[CH3:11][C:4]1[N:3]=[C:2]([NH:15][CH2:12][CH2:13][CH3:14])[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C(=O)O)C
Name
Quantity
0.48 mL
Type
reactant
Smiles
C(CC)N
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
purified by prep

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC(=N1)NCCC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 81 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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